molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9

Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate

Cat. No. B170257
M. Wt: 193.2 g/mol
InChI Key: KKPLKAYMSAGGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by its IUPAC name "methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate" .


Synthesis Analysis

There are several methods for synthesizing this compound. One approach involves a catalyst-free, mild one-pot, multicomponent synthetic strategy . Another method involves a chemoenzymatic strategy in six steps . A mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has also been described .


Molecular Structure Analysis

The planar structure of the benzimidazole ring in this compound enables π-π stacking and π-π T-shaped interactions . The presence of the NH group could serve as a hydrogen bond donor as well as an acceptor site .


Chemical Reactions Analysis

The cyclization reaction was successful for substrates with varying ring sizes at the right hand side of the scaffold . The size and nature of the ring at the right hand side of the molecule had little influence on the reaction outcome .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 47.6 Ų . The compound’s exact mass and monoisotopic mass are both 193.07389321 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their importance as chiral synthons and their utility in producing electrophiles. The synthetic versatility of these compounds is demonstrated by their preparation methods, which involve cyclization reactions and dehydration processes. These methods enable the production of oxazines and benzoxazines, providing a foundation for exploring their chemical behaviors and potential applications in further research (Sainsbury, 1991).

Biological Activities

Research has explored the biological activities of benzoxazine derivatives, including antimicrobial, anthelmintic, and anti-inflammatory properties. These activities are modifiable by structural changes, showcasing the compound's potential in developing new therapeutic agents. For example, specific derivatives have been used as anthelmintic agents and for other specialized applications, such as controlling invasive species in aquatic environments (Waisser & Kubicová, 1993).

Applications in Material Science and Nanotechnology

The compound's derivatives are also significant in material science and nanotechnology. They serve as precursors for synthesizing various heterocyclic compounds, including those with potential applications in creating new materials and in medicinal chemistry. The versatility of these derivatives is evident in their use for generating compounds with specific physical, chemical, and biological properties, which can be tailored for diverse applications ranging from the pharmaceutical industry to nanotechnology (Yoda, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

Future research could explore the potential of this compound as a therapeutic agent, given its ability to inhibit CDK9 . Additionally, the development of more efficient synthesis methods could be a valuable area of study .

properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLKAYMSAGGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559549
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate

CAS RN

121591-81-9
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron trifluoride diethyl etherate (7.10 mmol) is added dropwise to a mixture of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-5-carboxylic acid methyl ester (3.38 mmol) in THF (10 mL) to keep the temperature below 5° C. After 20 min sodium borohydride (7.10 mmol) is added and the mixture is stirred at 5° C. for 90 min. EtOAc (6.0 mL) and aq. HCl (1.0 M, 6.0 mL) are added dropwise. The mixture is made basic by addition of aq. Na2CO3 solution, the layers are separated and the aq. layer is extracted with EtOAc. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 3/7). LC-MS: tR=0.90 min; [M+CH3CN+H]+=235.3.
Quantity
7.1 mmol
Type
reactant
Reaction Step One
Quantity
3.38 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.